2-Phenoxy-5-(piperidine-1-sulfonyl)aniline

Übersicht

Beschreibung

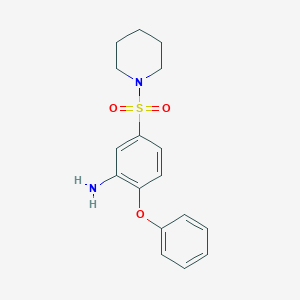

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline is an organic compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is characterized by the presence of a phenoxy group, a piperidine-1-sulfonyl group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline typically involves the following steps:

Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable halogenated aromatic compound under basic conditions.

Introduction of the Piperidine-1-sulfonyl Group: This step involves the sulfonylation of piperidine, which can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling with Aniline: The final step involves coupling the phenoxy and piperidine-1-sulfonyl intermediates with aniline.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and cost. Common industrial techniques include:

Batch Reactors: Used for smaller-scale production, where precise control over reaction conditions is required.

Continuous Flow Reactors: Suitable for large-scale production, offering advantages such as improved heat and mass transfer, and consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Phenoxy-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenoxy-5-(morpholine-1-sulfonyl)aniline

- 2-Phenoxy-5-(pyrrolidine-1-sulfonyl)aniline

- 2-Phenoxy-5-(piperazine-1-sulfonyl)aniline

Uniqueness

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Biologische Aktivität

2-Phenoxy-5-(piperidine-1-sulfonyl)aniline (CAS No. 556016-26-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula :

- Molecular Weight : 336.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group plays a crucial role in inhibiting enzyme activity by mimicking natural substrates, which disrupts essential biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, impacting cellular functions.

- Receptor Modulation : It can bind to various receptors, acting as either an agonist or antagonist, thus influencing signaling pathways.

- Calcium Channel Blockade : Research indicates that phenoxyaniline derivatives can inhibit N-type calcium channels (CaV2.2), suggesting potential applications in pain management and neurological disorders .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Anti-inflammatory Effects

In vitro studies indicate that the compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent research highlights the anticancer potential of this compound, particularly against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The compound showed IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique biological profiles for this compound:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Phenoxy-5-(morpholine-1-sulfonyl)aniline | Structure | Moderate Anticancer | 15.0 |

| 2-Phenoxy-5-(pyrrolidine-1-sulfonyl)aniline | Structure | Low Anticancer | 25.0 |

| This compound | Structure | High Anticancer | 9.46 |

This table illustrates that the piperidine derivative exhibits enhanced potency compared to its morpholine and pyrrolidine counterparts.

Study on Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound in vitro against several cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Safety Profile Evaluation

In toxicity assessments conducted on animal models, this compound displayed a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg. This suggests a promising therapeutic window for clinical applications .

Eigenschaften

IUPAC Name |

2-phenoxy-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c18-16-13-15(23(20,21)19-11-5-2-6-12-19)9-10-17(16)22-14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAQPEOPGRLOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332306 | |

| Record name | 2-phenoxy-5-piperidin-1-ylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

556016-26-3 | |

| Record name | 2-phenoxy-5-piperidin-1-ylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.